molecular formula C22H22BrNO8 B4882838 diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate

diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate

Cat. No. B4882838
M. Wt: 508.3 g/mol
InChI Key: DFCXFRMACJVQAQ-UHFFFAOYSA-N
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Description

Diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate, also known as BMBM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BMBM is a malonate derivative that contains a benzylidene group, a bromine atom, a methoxy group, and a nitrobenzyl ether moiety.

Mechanism of Action

The mechanism of action of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This inhibition leads to the activation of signaling pathways that regulate cell growth, differentiation, and survival. diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has also been shown to inhibit the growth of fungal and bacterial pathogens, indicating its potential as an antimicrobial agent. In addition, diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate is its potential as a lead compound for the development of new drugs. Its unique structure and biological activity make it an attractive target for medicinal chemistry research. However, diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate also has some limitations for lab experiments. Its low solubility in water and some organic solvents can make it difficult to work with, and its toxicity to normal cells can limit its therapeutic potential.

Future Directions

There are several future directions for the research on diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate. One direction is to investigate its potential as an inhibitor of other protein tyrosine phosphatases, which may have different biological functions and therapeutic applications. Another direction is to optimize the synthesis method to improve the yield and purity of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate. Finally, further studies are needed to evaluate the safety and efficacy of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate in animal models and clinical trials, which will be important for its development as a new drug.

Synthesis Methods

The synthesis of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate involves the condensation of diethyl malonate with 3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism to form the final product. The yield of diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

Diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which are important targets for the treatment of cancer and other diseases.

properties

IUPAC Name

diethyl 2-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO8/c1-4-30-21(25)17(22(26)31-5-2)10-15-11-18(23)20(19(12-15)29-3)32-13-14-6-8-16(9-7-14)24(27)28/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCXFRMACJVQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate

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